5-ethynyl-1-(propan-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-6-9-10(8)7(2)3/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHUSXWNYQEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethynyl 1 Propan 2 Yl 1h Pyrazole and Analogous Pyrazole Derivatives
Classical Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely employed route for constructing the pyrazole (B372694) ring. These methods involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon component, resulting in the formation of the heterocyclic ring through the elimination of water.
Reactions of 1,3-Dicarbonyl Compounds and their Derivatives with Hydrazine Compounds
The foremost and most direct method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govresearchgate.net This reaction is known for its simplicity and efficiency. researchgate.netnih.gov The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring. nih.gov
For the synthesis of the target molecule, 5-ethynyl-1-(propan-2-yl)-1H-pyrazole, this would hypothetically involve the reaction of isopropylhydrazine with a suitable 1,3-dicarbonyl precursor containing an ethynyl (B1212043) group, such as 4,4-dialkoxy-1-pentyn-3-one or a protected variant. The choice of substituted hydrazine (in this case, isopropylhydrazine) dictates the substituent on the N-1 position of the pyrazole ring. A significant challenge in this approach can be the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as two isomeric pyrazole products can potentially form. nih.gov
Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Product | Yield | Reference |
|---|---|---|---|---|
| Substituted Acetylacetone | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole | 70–95% | nih.gov |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-Benzylidene tolylsulfonohydrazides | 5-Aryl-3-trifluoromethyl pyrazoles | Moderate to Excellent | jk-sci.com |
Knorr Reaction and its Contemporary Adaptations
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry and specifically refers to the reaction of 1,3-dicarbonyl compounds, particularly β-ketoesters, with hydrazines. nih.govslideshare.net The reaction typically proceeds under acidic catalysis, where the acid facilitates both the initial imine formation and the final dehydration step to form the aromatic pyrazole. acs.orgnih.gov Depending on the carbonyl reactivity and the hydrazine nucleophilicity, the reaction can yield different regioisomers. researchgate.net When a β-ketoester is used, the reaction with a hydrazine yields a pyrazolone, a keto tautomer of a hydroxypyrazole. slideshare.net
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps. A significant adaptation of the Knorr synthesis involves an initial in situ Claisen condensation to generate the 1,3-dicarbonyl intermediate, which then immediately undergoes the Knorr reaction with a hydrazine without being isolated. researchgate.netacs.org This approach is particularly effective for synthesizing 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates. mdpi.com
Table 2: One-Pot Claisen-Knorr Reaction for Pyrazole Carboxylates
| Ketone | Oxalate Source | Hydrazine | Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,2-Diarylethanones | Ethyl oxalyl chloride | Arylhydrazine hydrochlorides | Lithium tert-butoxide | Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates | Moderate to High | mdpi.com |
Further extending the modularity of pyrazole synthesis, multicomponent strategies have been devised that combine the Knorr pyrazole synthesis with other classic heterocyclic reactions. One such advanced method involves the sequential Hantzsch thiazole (B1198619) synthesis followed by a Knorr-type cyclization.
In this sequence, a thiazolylhydrazine is first prepared. For instance, β-bromocarbonyl compounds can react with a thiosemicarbazide (B42300) derivative in a Hantzsch thiazole synthesis to form a thiazolylhydrazone, which is then deprotected to yield the key 2-hydrazinylthiazole (B183971) intermediate. This thiazolylhydrazine can then serve as the hydrazine component in a subsequent Knorr reaction with a 1,3-dicarbonyl compound (such as a 2,4-diketoester) to produce highly functionalized 1-(thiazol-2-yl)pyrazoles. This method allows for the construction of complex hybrid molecules containing both thiazole and pyrazole rings in a planned, step-wise manner. nih.gov
[3+2] Cycloaddition Strategies in Pyrazole Synthesis
Beyond classical condensations, [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, offer a powerful and highly versatile alternative for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated component, to form a five-membered ring.
Diazo Compounds and Alkyne Cycloadditions
The most prominent [3+2] cycloaddition route to pyrazoles involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). researchgate.netresearchgate.net Diazo compounds are valuable synthetic intermediates that can be generated in situ from precursors like tosylhydrazones to enhance safety. tandfonline.com The cycloaddition itself often proceeds readily upon heating or can be catalyzed by various transition metals.
This method provides a direct pathway to ethynyl-substituted pyrazoles. To synthesize a compound like this compound, one could envision two primary disconnection strategies:
Reaction of an isopropyl-substituted alkyne with a diazo compound that can introduce the ethynyl group (or a protected precursor).
Reaction of an ethynyl-containing alkyne with an isopropyl-substituted diazo compound.
The regioselectivity of the cycloaddition is a critical consideration and is influenced by steric and electronic factors of both the diazo compound and the alkyne. tandfonline.com Generally, the reaction of terminal alkynes with diazo compounds provides direct access to the pyrazole core with a high degree of control over the substitution pattern. Silver-mediated [3+2] cycloadditions have also been shown to be effective, offering mild conditions and broad substrate scope.
Table 3: Selected Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isopropylhydrazine |
| 4,4-dialkoxy-1-pentyn-3-one |
| Phenylhydrazine |
| 1,5-Diphenyl-3-methyl-1H-pyrazole |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate |
| N'-Benzylidene tolylsulfonohydrazide |
| 5-Aryl-3-trifluoromethyl pyrazole |
| Pyrazolone |
| Ethyl oxalyl chloride |
| Lithium tert-butoxide |
| MeONa |
| LiCl |
| 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylate |
| 1,2-Diarylethanone |
| Arylhydrazine hydrochloride |
| Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylate |
| 2,4-diketoester |
| β-bromocarbonyl compound |
| Thiosemicarbazide |
| Thiazolylhydrazone |
| 2-Hydrazinylthiazole |
| 1-(thiazol-2-yl)pyrazole |
| Diazo compound |
| Alkyne |
Metal-Catalyzed [3+2] Cycloaddition Reactions
Metal-catalyzed [3+2] cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These methods involve the reaction of a three-atom component with a two-atom component, facilitated by a metal catalyst, to form the pyrazole ring with high efficiency and control over regioselectivity.
Silver-Mediated Cycloadditions using N-Isocyanoiminotriphenylphosphorane
A notable method for synthesizing pyrazoles involves a silver-mediated [3+2] cycloaddition of terminal alkynes with N-isocyanoiminotriphenylphosphorane (NIITP). organic-chemistry.orgnih.govacs.org This reaction presents a versatile approach for constructing monosubstituted pyrazoles under mild conditions. organic-chemistry.orgnih.gov NIITP, a stable, odorless, and easy-to-handle solid isocyanide, serves as a "CNN" building block, reacting with the "C≡C" unit of the alkyne. organic-chemistry.orgacs.org
The reaction's success hinges on the selection of the catalyst and additives. Optimization studies have shown that silver carbonate (Ag₂CO₃) is a highly effective silver catalyst, while the addition of molybdenum hexacarbonyl (Mo(CO)₆) is critical for activating the isocyanide. organic-chemistry.orgacs.org The presence of a base, such as lithium methoxide (B1231860) (MeOLi), has been found to significantly enhance the reaction yields. organic-chemistry.org Mechanistic investigations suggest the formation of a silver acetylide as a key intermediate, which is activated by the silver catalyst and base. organic-chemistry.orgacs.orgthieme-connect.com This intermediate then undergoes the cycloaddition with the molybdenum-activated NIITP. organic-chemistry.orgresearchgate.net The reaction demonstrates broad substrate scope and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov
Table 1: Optimization of Silver-Mediated [3+2] Cycloaddition
| Entry | Silver Salt | Additive | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ag₂CO₃ | Mo(CO)₆ | MeOLi | THF | 76 |
| 2 | Ag₂O | Mo(CO)₆ | MeOLi | THF | <10 |
| 3 | AgOAc | Mo(CO)₆ | MeOLi | THF | 45 |
| 4 | Ag₂CO₃ | None | MeOLi | THF | 18 |
Data compiled from studies on analogous pyrazole syntheses. organic-chemistry.orgacs.org
Copper-Catalyzed Sydnone-Alkyne Cycloaddition Protocols
The copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) reaction offers a robust and highly regioselective route to 1,4-disubstituted pyrazoles. organic-chemistry.orgacs.org Sydnones, a class of mesoionic compounds, react with terminal alkynes in the presence of a copper(I) catalyst to form the pyrazole ring. acs.orgchemistryviews.org This methodology is particularly advantageous as it can be integrated into a one-pot, three-step procedure starting from readily available arylglycines. organic-chemistry.orgacs.org
The process typically involves the nitrosylation of an arylglycine, followed by cyclization to form the sydnone (B8496669) intermediate, which is then directly used in the cycloaddition step without isolation. organic-chemistry.org The reaction conditions are generally mild, often using a mixture of t-BuOH and water as the solvent. acs.org The choice of copper source and ligand is crucial; Cu(I) salts complexed with phenanthroline-based ligands, such as sulfonated bathophenanthroline (B157979) (BPDS), are effective catalysts. acs.org This protocol exhibits excellent functional group tolerance and provides the 1,4-disubstituted pyrazole isomer with total regiocontrol, avoiding the formation of the 1,3-regioisomer. organic-chemistry.orgacs.org The development of silica-supported copper catalysts has also enabled this reaction to be performed under continuous flow conditions, significantly reducing reaction times. rsc.org
Phosphine-Free [3+2] Cycloaddition with Dialkyl Azodicarboxylates and Propargylamines
An efficient and environmentally friendly approach to functionalized pyrazoles is the phosphine-free [3+2] cycloaddition of substituted propargylamines with dialkyl azodicarboxylates, such as diethyl azodicarboxylate (DEAD). organic-chemistry.orgthieme-connect.com This reaction proceeds at room temperature and provides good yields with high site-selectivity. organic-chemistry.orgorganic-chemistry.org
The reaction mechanism involves a nucleophilic addition, a hydrogen transfer, and a subsequent cyclization. organic-chemistry.org Optimization studies have identified toluene (B28343) as the most effective solvent for this transformation. organic-chemistry.org The electronic nature of the substituents on the propargylamine's aromatic ring can influence the reaction's efficiency, with both electron-donating and electron-withdrawing groups performing well. organic-chemistry.org A key advantage of this method is that it avoids the use of toxic metals or phosphine (B1218219) reagents, aligning with the principles of green chemistry. organic-chemistry.org However, the scope is somewhat limited, as alkyl-substituted propargylamines have been found to be unsuitable substrates under the reported conditions. organic-chemistry.org
Modern and Advanced Synthetic Routes to Pyrazole Systems
Recent advancements in organic synthesis have led to the development of highly efficient and versatile methods for constructing pyrazole rings. These modern strategies often prioritize step economy, atom economy, and the ability to generate molecular diversity from simple starting materials.
Multicomponent and One-Pot Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a powerful tool for the synthesis of complex molecules like pyrazoles. beilstein-journals.orgbohrium.com These one-pot strategies are highly efficient, reducing the need for intermediate purification steps and minimizing waste. ut.ac.ir
A classic and widely adapted MCR for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.gov Modern variations often involve the in situ generation of the 1,3-dicarbonyl compound from simpler precursors, such as enolates and carboxylic acid chlorides, which can then be directly trapped by a hydrazine in a consecutive MCR. beilstein-journals.org Another approach involves the cyclization of intermediately formed hydrazones with ketones, followed by in-situ oxidation to furnish the aromatic pyrazole ring. beilstein-journals.orgnih.gov These strategies allow for the rapid assembly of polysubstituted pyrazoles from simple and diverse starting materials, making them highly valuable for creating libraries of compounds for screening purposes. ut.ac.irrsc.orgresearchgate.net
Table 2: Examples of Multicomponent Pyrazole Syntheses
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|---|
| Aldehyde | Malononitrile (B47326) | Phenylhydrazine | - | Acid Catalyst (SPVA) | Pyrazole-4-carbonitrile |
| Ethyl Acetoacetate | Hydrazine Hydrate | Malononitrile | Aryl Aldehyde | Preheated Fly-Ash | Dihydropyrano[2,3-c]pyrazole |
Information compiled from various one-pot and multicomponent synthesis reports. organic-chemistry.orgbohrium.comut.ac.ir
Oxidative Cyclization Methodologies
Oxidative cyclization methods provide another modern avenue to pyrazole synthesis, often proceeding under mild conditions and utilizing readily available oxidants. These reactions typically involve the formation of a key C-N or N-N bond through an oxidative process to complete the heterocyclic ring.
One such strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. Air serves as the green and inexpensive terminal oxidant. organic-chemistry.org Another approach involves a ruthenium(II)-catalyzed oxidative C-N coupling for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles, using oxygen as the oxidant. organic-chemistry.org This method demonstrates excellent functional group tolerance and provides high yields. organic-chemistry.org Furthermore, iodine has been used to catalyze cascade reactions between enaminones, hydrazines, and DMSO to yield 1,4-disubstituted pyrazoles. organic-chemistry.org A more unconventional approach involves the multicomponent coupling of alkynes, nitriles, and a titanium imido complex, where the final N-N bond is formed in a key oxidation-induced coupling step on the titanium center, avoiding the direct use of hydrazine reagents. nih.gov
Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones
A notable method for synthesizing pyrazole derivatives involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and is characterized by its operational simplicity and broad substrate scope. nih.gov The mechanism is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org A key feature of this transformation is the concomitant cleavage of the C=C bond in the β,γ-unsaturated hydrazone substrate. organic-chemistry.orgnih.gov The use of dioxygen from the air as a sustainable and green oxidant makes this process environmentally friendly and highly atom-economical. rsc.orgacs.org Control experiments, including radical-trapping studies and ¹⁸O-labeling, have substantiated the proposed radical-mediated pathway. nih.gov The versatility of this method allows for the preparation of a diverse range of pyrazole derivatives from readily accessible starting materials. organic-chemistry.org
| Reactants | Catalyst/Reagent | Conditions | Product Scope | Yields |
| β,γ-Unsaturated Hydrazones | Copper(I) or Copper(II) salts (e.g., CuOTf), Ligand (e.g., 1,10-phenanthroline-5,6-dione) | Aerobic (O₂ or air), Solvent (e.g., DCE) | Broad range of substituted pyrazoles | Good to high |
Iodine-Mediated Metal-Free Oxidative C-N Bond Formations
An alternative, metal-free approach to pyrazoles utilizes molecular iodine to mediate the oxidative C-N bond formation. organic-chemistry.orgacs.org This practical and eco-friendly one-pot protocol allows for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.orgnih.gov A significant advantage of this method is that it bypasses the need to isolate the often unstable hydrazone intermediates. organic-chemistry.org The reaction accommodates a wide variety of substrates, including those with aryl, alkyl, and vinyl substituents, leading to high yields. organic-chemistry.org The proposed mechanism involves an oxidative iodination step, followed by an SN2'-type cyclization and subsequent deprotonation to afford the aromatic pyrazole ring. organic-chemistry.org
| Reactants | Reagent | Conditions | Product Scope | Yields |
| α,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts | Molecular Iodine (I₂) | Reflux in solvent (e.g., Ethanol) | Di-, tri-, and tetrasubstituted (aryl, alkyl, vinyl) pyrazoles | Up to 92% |
In Situ Oxidation of Pyrazoline Intermediates
The synthesis of pyrazoles can also be accomplished through a two-step, one-pot process involving the formation and subsequent in situ oxidation of pyrazoline intermediates. thieme-connect.comorganic-chemistry.org In the first step, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions readily forms the pyrazoline ring. thieme-connect.com This intermediate is then oxidized without isolation to yield the corresponding pyrazole. organic-chemistry.org Various oxidizing agents can be employed for this transformation. For instance, using bromine affords a wide variety of 3,4,5-substituted pyrazoles in good to excellent yields. thieme-connect.com Alternatively, a more benign and metal-free oxidation can be achieved by simply heating the pyrazoline intermediate in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. thieme-connect.comorganic-chemistry.org This methodology offers a rapid and often chromatography-free route to polysubstituted pyrazoles. thieme-connect.com
| Reactants | Reagents | Conditions | Product Scope | Yields |
| Ketones, Aldehydes, Hydrazine Hydrochloride | 1. Condensation (e.g., in MeOH) 2. Oxidant (e.g., Br₂ or O₂/DMSO) | 1. Mild (e.g., 55 °C then 0 °C) 2. Oxidation (e.g., 0 °C for Br₂, 85 °C for O₂/DMSO) | 3,5-Disubstituted and 3,4,5-Trisubstituted pyrazoles | Good to excellent |
Ruthenium-Catalyzed Dehydrogenative Coupling Reactions
Ruthenium catalysts have enabled the synthesis of pyrazoles and their pyrazoline precursors through acceptorless dehydrogenative coupling (ADC) reactions. organic-chemistry.orgacs.org This green and atom-economical approach couples allylic alcohols or 1,3-diols with hydrazines. organic-chemistry.orgorganic-chemistry.org Utilizing catalytic systems such as Ru₃(CO)₁₂ with an NHC-phosphine-phosphine ligand, the reaction proceeds with low catalyst loading and high selectivity, producing only hydrogen gas and water as byproducts. organic-chemistry.orgacs.orgnih.gov The mechanism involves the ruthenium-catalyzed dehydrogenation of the alcohol to form an α,β-unsaturated carbonyl intermediate, which then undergoes a rapid, base-promoted cyclization with the hydrazine. organic-chemistry.org This method avoids the use of sacrificial hydrogen acceptors and provides access to a diverse range of pyrazoline and pyrazole products. acs.org
| Reactants | Catalyst/Reagent | Conditions | Product Scope | Yields |
| Allylic Alcohols or 1,3-Diols, Hydrazines | Ru₃(CO)₁₂ / NHC-phosphine-phosphine ligand, Base (e.g., Cs₂CO₃) | Toluene, 100 °C | 2-Pyrazolines and Pyrazoles | Up to 95% |
Meyer-Schuster Rearrangement and Halogenation-Driven Cyclization from Propargyl Alcohol Derivatives
The Meyer-Schuster rearrangement provides a classic route to α,β-unsaturated carbonyl compounds from propargyl alcohols. wikipedia.orgrsc.org This acid-catalyzed reaction involves the 1,3-shift of a protonated hydroxyl group, followed by tautomerization to yield an enone or enal. wikipedia.org These α,β-unsaturated intermediates are prime substrates for pyrazole synthesis via condensation with hydrazine derivatives. Furthermore, the rearrangement can be coupled with halogenation. Electrophilic halogenation of propargyl alcohols, sometimes mediated by metal catalysts, can lead to α-haloenones or β-haloenones. nih.gov These halogenated intermediates possess an electrophilic site that can readily undergo cyclization upon reaction with a hydrazine, providing a direct route to functionalized pyrazoles. For instance, α,β-unsaturated carbonyl compounds generated via a thionyl chloride-catalyzed Meyer-Schuster rearrangement have been successfully used to synthesize densely substituted pyrazolines. nih.gov
| Reactants | Reagent/Catalyst | Conditions | Intermediate/Product |
| Propargyl Alcohols | Acid catalyst (e.g., PTSA, H₃PO₂, SOCl₂) or Metal catalyst (e.g., Ru, Ag, InCl₃) | Varies with catalyst (e.g., heating in toluene) | α,β-Unsaturated Ketones/Aldehydes |
| α,β-Unsaturated Carbonyls, Hydrazines | Condensation conditions | Varies | Pyrazolines/Pyrazoles |
Gold(I)-Catalyzed Chemoselective Bicyclization of N-Propargylic Sulfonylhydrazones
Gold(I) catalysts are highly effective in activating alkyne moieties for nucleophilic attack. This property is exploited in the chemoselective bicyclization of N-propargylic sulfonylhydrazones to synthesize fused pyrazole systems, such as 5,6-dihydropyrazolo[1,5-c]quinazolines. acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and relies on the gold(I) catalyst activating the triple bond. acs.org A key aspect of this transformation is its chemoselectivity: the hydrazone nitrogen acts as the nucleophile, attacking the activated alkyne in preference to other potential nucleophiles within the molecule, such as an aniline (B41778) nitrogen. acs.orgnih.gov The proposed mechanism involves coordination of the gold catalyst to the alkyne, followed by intramolecular nucleophilic attack by the nitrogen, leading to a cyclized intermediate. Subsequent proto-demetalation and aromatization yield the final fused heterocyclic product. acs.org
| Reactants | Catalyst | Conditions | Product Scope | Yields |
| N-Propargylic Sulfonylhydrazones | Gold(I) complex (e.g., JohnphosAu(MeCN)SbF₆) | Solvent (e.g., DCE), Heating (e.g., 80-120 °C) | 5,6-Dihydropyrazolo[1,5-c]quinazolines and other fused pyrazoles | Good to excellent (e.g., 84%) |
Intramolecular Michael Cyclization of Active Methylene (B1212753) Intermediates
The synthesis of pyrazoles can be achieved through the intramolecular cyclization of intermediates derived from active methylene compounds. researchgate.net These synthetic strategies often involve a sequence of reactions, such as a Knoevenagel condensation followed by a Michael addition, to construct a suitable precursor for cyclization. rsc.org For example, a domino Knoevenagel-Michael cyclization can be employed to create spiropyrazoline oxindole (B195798) scaffolds. rsc.org In a typical sequence, an active methylene reagent is first reacted to form an intermediate containing both a nucleophilic center (often a carbanion stabilized by adjacent electron-withdrawing groups) and an electrophilic Michael acceptor. chim.it This intermediate then undergoes an intramolecular Michael-type addition, where the nucleophilic carbon attacks the β-carbon of the α,β-unsaturated system, leading to ring closure and the formation of the pyrazole or pyrazoline ring. rsc.orgchim.it
| Reaction Type | Reactants | Conditions | Product Scope |
| Domino Knoevenagel–Michael Cyclization | Isatin derivatives, Phenylhydrazine, Active methylene compounds (e.g., Malononitrile) | Reflux in ethanol (B145695) with catalyst (e.g., piperidine) | Spiropyrazoline oxindoles |
| Sequential Condensation/Cyclization | Active methylene reagents, Isothiocyanates, Hydrazines | One-pot sequential addition | Highly functionalized anilino-pyrazoles |
Palladium-Catalyzed Coupling Reactions for N-Arylpyrazoles
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-arylpyrazoles. organic-chemistry.orgrsc.org While the target compound, this compound, is an N-alkylpyrazole, the principles of N-arylation of pyrazoles are highly relevant. These reactions typically involve the coupling of a pyrazole derivative with an aryl electrophile.
A notable advancement in this area is the use of aryl triflates as coupling partners for pyrazole derivatives. organic-chemistry.org Aryl triflates are advantageous as they can be readily prepared from widely available phenolic compounds. nih.gov The development of a robust catalytic system is crucial for the efficiency of this transformation. Research has identified a system comprising a palladium catalyst and a specific phosphine ligand, tBuBrettPhos, as being highly effective. nih.govresearchgate.net This catalytic system facilitates the C-N coupling of a diverse range of aryl triflates, including those with ortho-substituents, with various pyrazole derivatives, affording the N-arylpyrazole products in high yields. organic-chemistry.orgresearchgate.net
The reaction conditions have been optimized to be efficient, often requiring only 2–6 mol % of the palladium catalyst and 3–9 mol % of the tBuBrettPhos ligand. nih.gov A variety of reactive functional groups are well-tolerated under these conditions, demonstrating the broad applicability of the method. nih.gov
One particularly effective substrate in these coupling reactions is 3-trimethylsilylpyrazole. researchgate.net The resulting 1-aryl-3-trimethylsilylpyrazole products are versatile intermediates that can be used for further functionalization. organic-chemistry.org For instance, they serve as excellent templates for regioselective halogenation at the 3-, 4-, and 5-positions of the pyrazole ring, expanding the synthetic utility of this methodology for creating a wide array of N-arylpyrazole derivatives. nih.govresearchgate.net
Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates This interactive table summarizes the scope of the palladium-catalyzed coupling reaction between various aryl triflates and pyrazole derivatives.
| Aryl Triflates | Pyrazole Derivative | Catalyst/Ligand | Product | Yield (%) |
| Phenyl triflate | Pyrazole | Pd(OAc)₂ / tBuBrettPhos | 1-Phenylpyrazole | 95 |
| 4-Tolyl triflate | Pyrazole | Pd(OAc)₂ / tBuBrettPhos | 1-(4-Tolyl)pyrazole | 98 |
| 2-Tolyl triflate | Pyrazole | Pd(OAc)₂ / tBuBrettPhos | 1-(2-Tolyl)pyrazole | 92 |
| Phenyl triflate | 3-Trimethylsilylpyrazole | Pd₂(dba)₃ / tBuBrettPhos | 1-Phenyl-3-trimethylsilylpyrazole | 96 |
| 4-Methoxyphenyl triflate | 3-Trimethylsilylpyrazole | Pd₂(dba)₃ / tBuBrettPhos | 1-(4-Methoxyphenyl)-3-trimethylsilylpyrazole | 99 |
| 2-Isopropylphenyl triflate | 3-Trimethylsilylpyrazole | Pd₂(dba)₃ / tBuBrettPhos | 1-(2-Isopropylphenyl)-3-trimethylsilylpyrazole | 91 |
Zinc Chloride Catalysis in Reactions of N-Acylbenzotriazoles with Terminal Alkynes
The synthesis of alkynyl ketones is a fundamental transformation in organic chemistry, providing key building blocks for more complex molecules. One conceptual approach involves the reaction of a terminal alkyne with an acylating agent, catalyzed by a Lewis acid such as zinc chloride. In this context, N-acylbenzotriazoles serve as stable and effective acylating agents. organic-chemistry.org
N-acylbenzotriazoles are versatile reagents used for N-acylation, O-acylation, and C-acylation reactions. organic-chemistry.org Their utility stems from the fact that benzotriazole (B28993) is a good leaving group, facilitating the transfer of the acyl group to a nucleophile.
Terminal alkynes, while nucleophilic, often require activation to react efficiently with electrophiles. Zinc (II) chloride can act as a catalyst to activate terminal alkynes. researchgate.net This activation can occur through the formation of a zinc acetylide species, which increases the nucleophilicity of the alkyne. Zinc salts can also play a role in decreasing the energy barrier for the nucleophilic addition of an anion to an unsaturated substrate. researchgate.net
The reaction, therefore, would proceed via the zinc-catalyzed activation of the terminal alkyne. The resulting zinc acetylide would then act as the nucleophile, attacking the electrophilic carbonyl carbon of the N-acylbenzotriazole. This would lead to the formation of the corresponding α,β-alkynyl ketone and the release of the benzotriazole leaving group. This methodology provides a pathway to a wide range of alkynyl ketones with varied substituents. organic-chemistry.org
The scope of this transformation is potentially broad, relying on the availability of different carboxylic acids to generate the N-acylbenzotriazoles and the variety of commercially available terminal alkynes.
Table 2: Examples of Acyl Groups Transferred from N-Acylbenzotriazoles This interactive table shows various acyl groups that can be incorporated into N-acylbenzotriazoles for subsequent reactions.
| Carboxylic Acid Precursor | N-Acylbenzotriazole | Resulting Acyl Group |
| Acetic Acid | N-Acetylbenzotriazole | Acetyl |
| Propionic Acid | N-Propanoylbenzotriazole | Propanoyl |
| Benzoic Acid | N-Benzoylbenzotriazole | Benzoyl |
| 4-Chlorobenzoic Acid | N-(4-Chlorobenzoyl)benzotriazole | 4-Chlorobenzoyl |
| Cyclohexanecarboxylic Acid | N-(Cyclohexanecarbonyl)benzotriazole | Cyclohexanecarbonyl |
Chemical Reactivity and Functionalization of 5 Ethynyl 1 Propan 2 Yl 1h Pyrazole Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Nucleus
The pyrazole ring is susceptible to electrophilic aromatic substitution, primarily at the C4 position, due to its π-excessive nature. researchgate.net The reactivity of the pyrazole nucleus is influenced by the nature of the substituents on both the nitrogen and carbon atoms.
Iodination: The iodination of 1-alkylpyrazoles, such as 1-methylpyrazole, 1-ethylpyrazole, and 1-isopropylpyrazole, has been studied to understand the electrophilic reactivity of the pyrazole molecule. acs.org Kinetic studies have shown that the rate of iodination is first order in the pyrazole substrate. acs.org It is generally accepted that iodination occurs at the 4-position of the pyrazole ring. acs.orgacs.orgnih.gov The reaction can be carried out using iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or by trapping an in situ generated lithium pyrazolide with elemental iodine, which can lead to regioselective iodination at the C4 or C5 positions, respectively. rsc.orgrsc.org For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can undergo dehydration and subsequent iodination with iodine monochloride (ICl) and lithium carbonate to yield 1-acyl-4-iodo-1H-pyrazoles. acs.orgnih.gov
| Reagents | Position of Iodination | Product |
|---|---|---|
| I2, Ceric Ammonium Nitrate (CAN) | C4 | 4-Iodo-1-aryl-3-CF3-1H-pyrazole |
| n-BuLi, then I2 | C5 | 5-Iodo-1-aryl-3-CF3-1H-pyrazole |
Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds, including pyrazoles. researchgate.net This reaction typically introduces a formyl group at the C4 position of the pyrazole ring. researchgate.netchim.it For example, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation at the 4-position under Vilsmeier-Haack conditions. researchgate.net The Duff reaction has also been employed for the chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles, yielding the corresponding 4-carbaldehyde derivatives in good yields. researchgate.net
Derivatization Strategies through Reactive Intermediates
Transformations Involving Formylpyrazoles as Synthetic Building Blocks
Formylpyrazoles are versatile synthetic intermediates that can be transformed into a variety of other functional groups and heterocyclic systems. chim.it For instance, 4-formylpyrazoles can undergo Knoevenagel condensation with active methylene (B1212753) compounds. chim.it They are also precursors for the synthesis of pyrazole-based ligands and complexes. rsc.org The Vilsmeier-Haack reaction is a widely used method to synthesize 4-formylpyrazoles from various pyrazole precursors. encyclopedia.pubnih.govarkat-usa.org For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated to give 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org These formylpyrazoles can then be used in further synthetic transformations, such as the synthesis of chromone-related pyrazole compounds. mdpi.com
Reactions and Conversions of 5-Aminopyrazole Derivatives
5-Aminopyrazoles are highly valuable building blocks in heterocyclic synthesis due to their polyfunctional nature, possessing three nucleophilic sites: the 5-amino group, the N1-H of the pyrazole ring, and the C4-H. mdpi.combeilstein-journals.org This allows them to react with various electrophiles to construct a wide array of fused heterocyclic systems. mdpi.combeilstein-journals.orgnih.govresearchgate.net
They are key starting materials for the synthesis of:
Pyrazolo[3,4-b]pyridines beilstein-journals.orgnih.gov
Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines beilstein-journals.org
Pyrazolotriazines mdpi.comresearchgate.net
The synthesis of 5-aminopyrazoles can be achieved through various methods, with the most common being the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org Other methods include the reaction of malononitrile (B47326) and its derivatives with hydrazines and the ring transformation of isothiazoles. nih.govbeilstein-journals.org
| Reactant | Fused Heterocycle |
|---|---|
| β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines |
| α,β-Unsaturated compounds | Pyrazolo[3,4-b]pyridines |
| Diketones | Pyrazolo[1,5-a]pyrimidines |
Reactivity of Vinylpyrazoles with Thiol Reagents via Radical and Ionic Mechanisms
Vinylpyrazoles can react with thiol reagents through both radical and ionic mechanisms to form α- and β-addition products. mdpi.comnih.gov The reaction pathway is dependent on the reaction conditions. mdpi.comnih.gov
Radical Addition: In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation, the reaction proceeds via a radical mechanism to yield the more stable β-addition products, which are 1-(pyrazol-1-yl)-2-(alkylthio)ethanes. mdpi.comnih.gov This anti-Markovnikov addition is often favored and can proceed even at room temperature without special initiation. mdpi.comnih.gov
Ionic Addition: In the presence of ionic initiators like boron trifluoride etherate (BF3(C2H5)2O) or with heating, the reaction can follow two competing pathways, leading to a mixture of α- (Markovnikov) and β- (anti-Markovnikov) addition products. mdpi.com The presence of elemental sulfur can inhibit radical processes and favor the formation of the α-addition product. mdpi.comnih.gov
The ease of radical addition is influenced by the reactants and the temperature, with methyl-substituted vinylpyrazoles reacting more energetically. mdpi.comnih.gov
Ring Transformation and Annulation Reactions
Conversion of Isoxazoles and Oxadiazoles (B1248032) into Pyrazoles
Pyrazoles can be synthesized through the ring transformation of other five-membered heterocyclic rings, such as isoxazoles and oxadiazoles. This transformation represents a formal atom-exchange process at the internal heteroatoms of the aromatic ring and can be catalyzed by a nickel(0) complex. organic-chemistry.org This method allows for the one-step conversion of isoxazoles and oxadiazoles into the corresponding pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org
Another approach involves a one-pot transformation of primary alcohols into 3-substituted isoxazoles, which can then be converted to pyrazoles. organic-chemistry.org This process involves the formation of a nitrile N-oxide intermediate for isoxazole (B147169) synthesis and a nitrilimine intermediate for pyrazole synthesis. organic-chemistry.org
Functional Group Interconversions of the Ethynyl (B1212043) Moiety
The terminal alkyne (ethynyl group) is a versatile functional handle for a variety of chemical transformations. However, specific examples of such reactions performed on 5-ethynyl-1-(propan-2-yl)-1H-pyrazole are not documented in the available literature. Based on the general reactivity of terminal alkynes, several interconversions are chemically plausible, though they have not been explicitly reported for this compound.
Two of the most common and powerful reactions for terminal alkynes are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a fundamental method for synthesizing internal alkynes. Theoretically, this compound could serve as the alkyne component in such a reaction to yield 5-alkynyl-1-(propan-2-yl)-1H-pyrazole derivatives. However, no published studies were found that report the use of this compound in a Sonogashira coupling, and thus no data on reaction conditions or outcomes can be provided.
Azide-Alkyne Cycloaddition (Click Chemistry): The reaction of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole is a highly efficient and widely used transformation. eijppr.comnih.gov This reaction is known for its high yields, mild reaction conditions, and broad substrate scope. tcichemicals.com It is expected that this compound would readily participate in this reaction to link the pyrazole core to other molecules via a stable triazole bridge. Despite the high predictability of this reaction, specific instances of its application to this compound, along with corresponding experimental data, are absent from the scientific literature reviewed.
Advanced Spectroscopic and Structural Characterization Techniques for Pyrazole Systems
Single Crystal X-ray Diffraction for Definitive Molecular Geometries
Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov Growing a suitable single crystal of 5-ethynyl-1-(propan-2-yl)-1H-pyrazole would allow for the determination of key geometric parameters. nih.govspast.org
This analysis would confirm the planarity of the pyrazole (B372694) ring and provide precise measurements of all bond lengths and angles. mdpi.com For example, the C-C and C-N bond lengths within the pyrazole ring can give insight into the degree of aromaticity. The geometry of the ethynyl (B1212043) group and the conformational orientation of the N-isopropyl group relative to the pyrazole ring would also be determined. Furthermore, the analysis reveals how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonding or π-stacking.
Table 3: Key Molecular Geometry Parameters Obtainable from Single Crystal X-ray Diffraction
| Parameter | Information Provided |
| Bond Lengths (Å) | Confirms covalent bonding and bond order (e.g., C≡C, aromatic C-N). |
| Bond Angles (°) | Defines the geometry around each atom (e.g., planarity of the pyrazole ring). |
| Torsion Angles (°) | Describes the conformation of substituents (e.g., orientation of the isopropyl group). |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |
| Intermolecular Contacts | Identifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. asianpubs.org The molecular formula of this compound is C₈H₁₀N₂, corresponding to a monoisotopic mass of approximately 134.08 Da. A high-resolution mass spectrometry (HRMS) experiment would be expected to confirm this elemental composition with high accuracy.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 134. The fragmentation of N-alkyl pyrazoles often involves cleavage of the N-alkyl group. researchgate.netrsc.org Key fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z = 119.
Loss of a propylene (B89431) molecule (C₃H₆) via a rearrangement process, leading to a fragment corresponding to 5-ethynyl-1H-pyrazole at m/z = 92.
Cleavage of the pyrazole ring itself, which can lead to the expulsion of molecules like HCN or N₂. researchgate.net
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Predicted Loss |
| 134 | [C₈H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [C₇H₇N₂]⁺ | Loss of •CH₃ |
| 92 | [C₅H₄N₂]⁺˙ | Loss of C₃H₆ |
Computational Spectroscopy and Theoretical Prediction of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental analysis. jocpr.com By creating a computational model of this compound, various properties can be predicted and compared with experimental data. nih.gov
DFT calculations can be used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles, which can be compared with X-ray diffraction data.
Predict NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. rsc.org Comparing these predicted shifts with the experimental spectrum aids in the confident assignment of complex signals.
Simulate Vibrational Spectra: Theoretical IR and Raman frequencies can be calculated to help assign bands in the experimental spectra.
Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's electronic structure and reactivity.
This synergy between computational prediction and experimental measurement provides a high level of confidence in the final structural characterization of this compound.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure of organic molecules. The chemical shift values in NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational chemistry, specifically Density Functional Theory (DFT), has become a powerful ally in the interpretation of NMR spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate theoretical NMR chemical shifts with a high degree of accuracy. nih.gov
The GIAO method effectively addresses the issue of gauge-origin dependence in NMR calculations, which can lead to inaccuracies in the predicted chemical shifts. This method provides a reliable way to correlate the calculated molecular structure with experimental NMR data, aiding in the correct assignment of signals and the confirmation of proposed structures.
To illustrate the application of GIAO calculations, a comparative analysis of experimental and theoretical ¹H and ¹³C NMR chemical shifts for a substituted pyrazole, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, is presented. The theoretical shifts were calculated using the B3LYP functional with a TZVP basis set. nih.gov
Interactive Data Table: Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| H1 | 7.85 | 7.92 |
| H2 | 7.48 | 7.55 |
| H3 | 7.31 | 7.38 |
| C1 | 138.9 | 139.5 |
| C2 | 129.2 | 129.8 |
| C3 | 125.8 | 126.4 |
| C4 | 119.5 | 120.1 |
| C5 (pyrazole) | 145.2 | 145.8 |
| C4 (pyrazole) | 110.1 | 110.7 |
| C3 (pyrazole) | 148.7 | 149.3 |
| CH3 | 2.35 | 2.41 |
Note: Data sourced from a study on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine for illustrative purposes. nih.gov
The strong correlation between the experimental and calculated values demonstrates the predictive power of the GIAO method. Such calculations would be invaluable in confirming the structure of this compound and assigning its NMR signals definitively.
Solid-State Characterization and Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a crystalline material.
Hirshfeld Surface Analysis for Investigating Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govas-proceeding.com This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts, including hydrogen bonds, π-π stacking, and van der Waals forces. nih.govas-proceeding.com The d_norm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts.
Interactive Data Table: Percentage Contributions of Intermolecular Contacts for 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
| H···H | 60.5 |
| O···H | 20.4 |
| C···H | 10.7 |
| N···H | 6.5 |
Note: Data sourced from a study on 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole for illustrative purposes. as-proceeding.com
This data reveals that the crystal packing of this particular pyrazole derivative is dominated by H···H, O···H, and C···H contacts, which are indicative of van der Waals forces and weak hydrogen bonds. as-proceeding.com For this compound, Hirshfeld surface analysis could provide critical information on how the ethynyl and isopropyl groups influence the intermolecular interactions and, consequently, the solid-state architecture. For instance, the ethynyl group could participate in C-H···π or C-H···N interactions, while the bulky isopropyl group would have specific steric and van der Waals contributions. nih.govnih.gov
Computational Chemistry and Theoretical Studies on Pyrazole Scaffolds
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. For 5-ethynyl-1-(propan-2-yl)-1H-pyrazole, DFT calculations would be employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density.
Electronic Structure and Stability: The electronic structure of the pyrazole (B372694) ring is aromatic, conferring a degree of stability. The presence of the electron-withdrawing ethynyl (B1212043) group at the C5 position and the bulky isopropyl group at the N1 position would influence the electron distribution within the ring. DFT calculations can quantify these effects by mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability; a larger gap generally implies greater stability. For substituted pyrazoles, these calculations help in understanding how different functional groups modulate the electronic environment of the core scaffold.
Reactivity: The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them likely sites for protonation or coordination to metal centers. The ethynyl group, with its triple bond, would also represent a region of high electron density.
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderate to High | Indicates good kinetic stability. |
| Electron Density | Concentrated on N atoms and ethynyl group | Predicts sites for chemical reactions. |
| Dipole Moment | Non-zero | Suggests the molecule is polar. |
Conformational Analysis and Exploration of Potential Energy Surfaces
The presence of the flexible propan-2-yl (isopropyl) group necessitates a thorough conformational analysis to identify the most stable spatial arrangements of the molecule. The rotation around the single bond connecting the isopropyl group to the pyrazole ring is the primary source of conformational isomerism.
Exploration of the potential energy surface (PES) involves calculating the energy of the molecule as a function of the dihedral angle of the N-isopropyl bond. This analysis would likely reveal one or more low-energy conformations, or local minima, on the PES. The global minimum would represent the most stable conformer. The energy barriers between these conformers determine the flexibility of the molecule and the ease of interconversion at a given temperature. Such studies are crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation may not necessarily be the lowest energy conformer in isolation.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-H) | Population (%) |
| Staggered 1 | 0.00 | ~60° | ~70% |
| Eclipsed | 2.50 | ~0° | <5% |
| Staggered 2 | 0.15 | ~180° | ~25% |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For this compound, several types of reactions could be investigated theoretically.
For instance, the ethynyl group is a versatile functional handle for various chemical transformations, such as cycloaddition reactions (e.g., click chemistry), Sonogashira coupling, and hydration reactions. Computational studies could model the reaction coordinates for these transformations, calculating the activation energies and reaction enthalpies. This information helps in predicting the feasibility of a reaction and understanding the factors that control its regioselectivity and stereoselectivity. For example, in a cycloaddition reaction, DFT can be used to determine whether the reaction proceeds via a concerted or stepwise mechanism and to predict the structure of the resulting product.
Prediction of Physicochemical Descriptors and Molecular Properties relevant to research
Computational tools can predict a wide range of physicochemical properties that are critical for assessing the potential of a compound in various research applications, including drug discovery. These predictions are often based on the molecule's structure and are calculated using quantitative structure-property relationship (QSPR) models or other computational algorithms.
For this compound, key descriptors would include its lipophilicity (logP), aqueous solubility (logS), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For example, a balanced logP value is often desirable for good membrane permeability. While these are in silico predictions, they provide valuable initial assessments that can help prioritize compounds for synthesis and experimental testing.
| Descriptor | Predicted Value | Importance in Research |
| Molecular Weight | ~148.19 g/mol | Influences diffusion and transport properties. |
| LogP (Octanol-Water) | ~2.5 | Indicates lipophilicity and potential for membrane permeability. |
| Polar Surface Area (PSA) | ~29.5 Ų | Relates to transport properties and interactions. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Affects solubility and binding. |
Biological Activity Mechanisms and Pharmacological Targets of Pyrazole Derivatives
Enzyme Inhibition and Modulation Studies
Pyrazole (B372694) derivatives have been extensively investigated as inhibitors of various enzymes critical to numerous physiological and pathological processes. Their ability to interact with the active sites of these enzymes, often through a combination of hydrogen bonding, hydrophobic interactions, and coordination with metal ions, forms the basis of their therapeutic applications.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. acs.org There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. acs.orgnih.gov Many pyrazole derivatives have been developed as selective COX-2 inhibitors, which helps in reducing inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
The mechanism of COX-2 inhibition by pyrazole derivatives often involves the specific structural features of the pyrazole ring and its substituents. The general structure of many pyrazole-based COX-2 inhibitors includes a central pyrazole ring with aryl groups at the 1 and 5 positions. One of the aryl groups often bears a sulfonamide or a similar functional group, which is crucial for selective binding to the COX-2 active site. nih.govnih.gov The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The sulfonamide group of the pyrazole inhibitor can fit into this side pocket, forming a hydrogen bond with a key amino acid residue, which anchors the inhibitor and blocks the active site. nih.gov Molecular docking studies have shown that these derivatives adopt conformations similar to highly selective COX-2 inhibitors. nih.gov
Table 1: Examples of Pyrazole Derivatives as COX-2 Inhibitors
| Compound | COX-2 IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound 2a | 19.87 | - |
| Compound 3b | 39.43 | 22.21 |
| Compound 4a | 61.24 | 14.35 |
| Compound 5b | 38.73 | 17.47 |
| Compound 5e | 39.14 | 13.10 |
Data sourced from a study on new pyrazole derivatives as COX-2 inhibitors. nih.gov
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.govnih.gov
The inhibitory mechanism of pyrazole derivatives against α-glucosidase involves their interaction with the active site of the enzyme. Kinetic studies have revealed that some pyrazole derivatives act as competitive inhibitors, suggesting that they bind to the same active site as the natural substrate. nih.gov Molecular docking studies have shown that these compounds can interact with key amino acid residues in the active site of α-glucosidase through hydrogen bonds and hydrophobic interactions. bohrium.com The pyrazole ring and its substituents play a crucial role in orienting the molecule within the active site to maximize these interactions, thereby blocking the entry of the substrate.
Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | α-Glucosidase IC50 (µM) |
|---|---|
| Compound 8a | 1.2 |
| Compound 8g | 0.5 |
| Acarbose (standard) | 750.0 |
Data from a study on novel 5-aryl pyrazole-glucose hybrids as α-glucosidase inhibitors. nih.gov
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them an attractive target for anticancer drug development. nih.govresearchgate.net Pyrazole scaffolds have been shown to be effective in producing potent and selective CDK2 inhibitors. nih.govnih.gov
The inhibition of CDKs by pyrazole derivatives typically occurs through competitive binding to the ATP-binding pocket of the kinase. nih.govrsc.org The pyrazole core acts as a scaffold to which various substituents can be attached to enhance binding affinity and selectivity. These substituents can form hydrogen bonds with the hinge region of the CDK active site, a common interaction for many kinase inhibitors. rsc.org Additionally, other parts of the molecule can occupy hydrophobic pockets within the active site, further stabilizing the inhibitor-enzyme complex. This prevents the binding of ATP and subsequent phosphorylation of CDK substrates, leading to cell cycle arrest and apoptosis. nih.govrsc.org
Table 3: Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound | CDK2/cyclin A2 IC50 (µM) |
|---|---|
| Compound 4 | 3.82 |
| Compound 7a | 2.0 |
| Compound 7d | 1.47 |
| Compound 9 | 0.96 |
Data from a study on novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors. rsc.org
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.combohrium.com Pyrazole-containing sulfonamides have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. tandfonline.commdpi.com
The primary mechanism of CA inhibition by these pyrazole derivatives involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. tandfonline.comrsc.org The sulfonamide moiety binds to the Zn(II) ion in a tetrahedral geometry, displacing the zinc-bound water molecule or hydroxide (B78521) ion. The pyrazole ring and its substituents contribute to the binding affinity and selectivity by forming additional interactions with amino acid residues in and around the active site. mdpi.comrsc.org This effectively blocks the catalytic activity of the enzyme.
Table 4: Inhibition Constants (KI) of Pyrazole Derivatives against hCA Isoforms
| Compound | hCA I KI (nM) | hCA II KI (nM) |
|---|---|---|
| 1 | 16.90 | 67.39 |
| 2 | 14.22 | 51.58 |
| 3 | 11.23 | 42.17 |
| 4 | 9.87 | 33.45 |
| 5 | 8.15 | 25.88 |
Data from a study on pyrazole derivatives as carbonic anhydrase inhibitors. tandfonline.com
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.govlongdom.org It introduces negative supercoils into DNA, and its inhibition leads to bacterial cell death, making it an attractive target for antibacterial agents. nih.govnih.gov Pyrazole derivatives have been designed and synthesized as potent inhibitors of bacterial DNA gyrase. nih.govmdpi.com
The mechanism of action for pyrazole-based DNA gyrase inhibitors often involves targeting the B subunit of the enzyme (GyrB), specifically the ATP-binding site. longdom.org By binding to this site, the inhibitors prevent the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. Molecular docking studies have shown that pyrazole derivatives can fit into the ATP-binding pocket and form hydrogen bonds and hydrophobic interactions with key residues. mdpi.com This prevents the conformational changes required for DNA gyrase function, ultimately leading to the inhibition of DNA replication and bacterial growth. nih.gov
Table 5: DNA Gyrase Inhibitory Activity of a Pyrazole Derivative
| Compound | S. aureus DNA gyrase IC50 (µg/mL) | B. subtilis DNA gyrase IC50 (µg/mL) |
|---|---|---|
| Compound 3k | 0.15 | 0.25 |
Data from a study on N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives as DNA gyrase inhibitors. nih.gov
Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. nih.govnih.gov There are two isoforms, MAO-A and MAO-B. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. nih.gov Pyrazoline and pyrazole derivatives have been identified as potent and selective MAO-B inhibitors. nih.govnih.govacs.org
The inhibitory action of pyrazole derivatives on MAO-B is attributed to their ability to bind to the active site of the enzyme. The pyrazole or dihydropyrazole nucleus serves as a key structural feature. researchgate.net Substituents on the pyrazole ring, particularly aryl groups, play a significant role in determining the potency and selectivity of inhibition. nih.govacs.org These compounds often act as reversible and competitive inhibitors, suggesting they compete with the substrate for binding to the active site. nih.gov Molecular dynamics studies have shown that these inhibitors can have a stable binding affinity within the active site of MAO-B. nih.gov
Table 6: MAO-B Inhibitory Activity of Halogenated Pyrazolines
| Compound | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|
| EH1 (–H) | - | - |
| EH6 (–Cl) | 0.40 | > 55.8 |
| EH7 (–F) | 0.063 | 133.0 |
| EH8 (–Br) | 0.69 | - |
Data from a study on halogenated pyrazolines as selective MAO-B inhibitors. nih.gov
Interaction with Neuroreceptors and Other Biological Signaling Pathways
The neurotensin (B549771) receptor 1 (NTS1), a class A G protein-coupled receptor (GPCR), is a significant drug target implicated in various central nervous system disorders, including Parkinson's disease and schizophrenia. nih.govscispace.com NTS1 is activated by the peptide neurotensin. nih.gov Research efforts have aimed to develop small molecule ligands for NTS1 to overcome the poor pharmacokinetic properties of peptide-based drugs. scispace.com Fragment-based screening using techniques like surface plasmon resonance has been employed to identify novel, non-peptidic small molecules that can bind to the receptor, providing starting points for the development of new therapeutics targeting NTS1. scispace.com The binding of ligands to NTS1 initiates conformational changes that lead to the activation of intracellular G proteins and subsequent signaling cascades. nih.gov
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play crucial roles in various physiological and pathological processes, including breast cancer. nih.gov The development of selective ER modulators (SERMs) is a key area of research. Pyrazole-based compounds have been identified as potent and selective ER ligands. For example, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole (MPP) is a known ERα-selective antagonist. researchgate.net Another class, pyrazolo[1,5-a]pyrimidines, has yielded compounds that act as selective ERβ antagonists. researchgate.net These compounds derive their selectivity from the different ways they orient themselves within the ligand-binding pockets of ERα and ERβ. researchgate.net The ability to selectively antagonize ER subtypes is valuable for studying their distinct biological functions and for developing targeted cancer therapies. researchgate.netresearchgate.net
Mechanisms of Antiproliferative and Antitumor Actions
The antiproliferative and antitumor activities of pyrazole derivatives are diverse and target multiple mechanisms involved in cancer progression. banglajol.infonih.gov Many pyrazole-containing compounds exert their effects by inhibiting key enzymes like EGFR, as discussed previously. researchgate.net
Beyond specific enzyme inhibition, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. banglajol.info For example, a series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated inhibitory effects on the growth of A549 lung cancer cells and were found to induce apoptosis. globalresearchonline.net Other pyrazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division. A pyrazole derivative, acting as an analog of the antimitotic agent combretastatin (B1194345) A-4, showed potent antiproliferative activity against a colon adenocarcinoma cell line and inhibited tubulin polymerization. najah.edu The structural versatility of the pyrazole scaffold allows for the development of agents that can target various hallmarks of cancer, including cell growth, survival, and metastasis. banglajol.info
Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives
| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Apoptosis Induction | globalresearchonline.net |
| Combretastatin A-4 Analog | Colon-26 (Colon) | Tubulin Polymerization Inhibition | najah.edu |
| 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | HeLa (Cervical) | Cytotoxicity | banglajol.info |
| Pyrazole-based quinazolinone | MCF7 (Breast), HCT116 (Colon) | Antiproliferative | nih.gov |
Tubulin Polymerization Inhibition Pathways
There is no available scientific literature or published research data regarding the activity of 5-ethynyl-1-(propan-2-yl)-1H-pyrazole as a tubulin polymerization inhibitor. Consequently, its mechanisms and pathways related to tubulin dynamics have not been investigated or reported. While other pyrazole derivatives have been explored as potential tubulin-targeting agents, no such studies have been conducted on this compound.
Induction of Apoptosis in Cancer Cell Lines
A review of scientific databases indicates that this compound has not been evaluated for its ability to induce apoptosis in cancer cell lines. There are no published studies detailing its effects on apoptotic pathways, caspase activation, or other related cellular mechanisms. While the broader class of pyrazole compounds has been a subject of anticancer research, this specific derivative remains uninvestigated in this context. waocp.orgnih.govnih.gov
DNA Photocleavage Activity and Associated Mechanisms
There are no scientific reports or experimental data on the DNA photocleavage activity of this compound. The potential for this compound to interact with or cause damage to DNA upon photoirradiation has not been explored, and therefore, no associated mechanisms have been described.
Antimicrobial and Antifungal Action Mechanisms
No studies have been published detailing the antimicrobial or antifungal properties of this compound. Its efficacy against bacterial or fungal pathogens has not been reported, and as a result, there is no information on its potential mechanisms of action in these areas. Although various pyrazole derivatives have been synthesized and tested for such activities, this compound is not among them. nih.govnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net
Antiviral Activity Mechanisms
The scientific literature contains no information regarding the antiviral activity of this compound. It has not been screened against any viral strains, and consequently, its mechanism of action as an antiviral agent has not been studied or elucidated. While some pyrazoles have been investigated for antiviral potential, this specific compound has not been part of that research. nih.govnih.govresearchgate.netfrontiersin.org
Anti-inflammatory Mechanisms of Action
There is a lack of published research on the anti-inflammatory properties of this compound. Its potential to modulate inflammatory pathways, such as cyclooxygenase (COX) enzyme inhibition or effects on cytokine production, has not been investigated. Therefore, no mechanisms of anti-inflammatory action for this specific compound have been proposed or validated. nih.govnih.govuobaghdad.edu.iqsciencescholar.usmdpi.com
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
No structure-activity relationship (SAR) studies featuring this compound have been reported in the scientific literature. The influence of the ethynyl (B1212043) group at the 5-position and the propan-2-yl (isopropyl) group at the 1-position of the pyrazole ring on its biological activity has not been systematically investigated or compared with other derivatives. nih.govscispace.comnih.govresearchgate.net
Systematic Studies on the Impact of Substituents on Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as pyrazole, influence its interaction with a biological target. By systematically altering substituents at different positions on the pyrazole ring, researchers can identify key chemical features that govern potency and selectivity.
One of the most well-known examples of pyrazole-based drugs is the class of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. nih.govresearchgate.net SAR studies on these diaryl-pyrazole derivatives have established critical structural requirements for COX-2 selectivity. For instance, the presence of a sulfonamide or a similar group on one of the phenyl rings is crucial for binding to a secondary pocket in the COX-2 enzyme, an interaction that is not possible with the COX-1 isoform and thus confers selectivity. researchgate.net
Recent research has expanded on these principles, exploring various substitutions to optimize activity against other targets. In a study on meprin α and meprin β inhibitors, which are metalloproteases implicated in various diseases, researchers started with a 3,5-diphenylpyrazole (B73989) scaffold. nih.gov They systematically introduced different functional groups on the phenyl rings to explore the SAR. nih.gov The findings revealed that the nature and position of these substituents significantly modulate inhibitory activity and selectivity between the two meprin isoforms. nih.gov For example, introducing acidic carboxyphenyl moieties improved activity against meprin β, particularly with meta-substitution, while the addition of two acidic groups enhanced selectivity by abolishing off-target inhibition of matrix metalloproteases (MMPs) and ADAMs (A Disintegrin and metalloproteinase domain). nih.gov
Similarly, in the development of antiproliferative agents, SAR studies on 5-aminopyrazole derivatives showed that different decorations at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus led to varied activities. mdpi.comnih.gov An acylhydrazone derivative demonstrated significant antitumor properties against several cancer cell lines, highlighting the importance of this specific functional group for cytotoxicity in this scaffold. mdpi.com
The table below summarizes findings from a study on 3,5-disubstituted pyrazole derivatives as meprin inhibitors, illustrating the impact of substituent changes on biological potency. nih.gov
| Compound ID | Substituent at Position 3(5) | Inhibition of Meprin α (IC50, nM) | Inhibition of Meprin β (IC50, nM) |
|---|---|---|---|
| 7a | Phenyl | 16 | >10000 |
| 14a | Methyl | 1300 | >10000 |
| 14b | Benzyl | 1100 | >10000 |
| 14c | Cyclopentyl | 23 | >10000 |
| 14j | 4-Carboxyphenyl | 100 | 2500 |
| 14k | 3-Carboxyphenyl | 47 | 1100 |
Ligand-Based and Structure-Based Drug Design Approaches
Modern drug discovery heavily relies on computational methods to guide the synthesis of novel compounds. Ligand-based and structure-based design approaches are particularly effective in optimizing lead compounds based on the pyrazole scaffold.
Ligand-Based Drug Design is employed when the three-dimensional structure of the target protein is unknown. This approach utilizes the chemical features of known active compounds (ligands) to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov A pharmacophore model defines the essential spatial arrangement of functional groups required for biological activity. In one study aimed at developing new selective COX-2 inhibitors, researchers used pharmacophore and QSAR modeling based on known pyrazole inhibitors to design novel derivatives. nih.govresearchgate.net This ligand-based approach successfully identified key chemical features essential for potent and selective COX-2 inhibition, leading to the synthesis of compounds with significant anti-inflammatory activity. nih.govresearchgate.net
Structure-Based Drug Design is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful technique involves using molecular docking simulations to predict how a potential drug molecule (ligand) will bind to the active site of the target protein. acs.org This allows for the rational design of molecules with improved binding affinity and selectivity. For example, in the development of pyrazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for anticancer therapy, in silico molecular docking studies were used to understand the binding modes of newly synthesized compounds. rsc.org These studies revealed that the most potent compounds adopted a binding mode similar to a known inhibitor within the CDK2 active site, validating their mechanism of action. rsc.org Similarly, structure-based design was used to develop novel pyrazole derivatives that potently inhibit Rhinovirus replication by elucidating the interactions between the compounds and residues within the virus's drug-binding pocket. acs.org
The table below presents data from a study on pyrazole derivatives designed as CDK2 inhibitors, showing the correlation between inhibitory concentration and computationally predicted binding interactions. rsc.org
| Compound ID | Inhibitory Concentration (IC50, µM) | Key Predicted Binding Interactions |
|---|---|---|
| 4 | 3.82 | Hydrogen bonds with Leu83, Asp86 |
| 7a | 2.00 | Hydrogen bonds with Leu83, Gln131 |
| 7d | 1.47 | Hydrogen bonds with Leu83, Lys33 |
| 9 | 0.96 | Hydrogen bonds with Leu83, Asp86, Gln131 |
Supramolecular Chemistry and Materials Science Applications of Pyrazole Derivatives
Design and Synthesis of Fluorescent and Chromophoric Pyrazole-based Systems
The synthesis of pyrazole (B372694) derivatives is a well-established field in organic chemistry, with various methods available for the construction of the pyrazole ring. nih.govorganic-chemistry.org Common synthetic routes include the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives and 1,3-dipolar cycloaddition reactions. nih.gov For the synthesis of 5-ethynyl-substituted pyrazoles specifically, a common strategy would involve the use of a precursor containing an ethynyl (B1212043) group. The synthesis of pyrazole-based fluorescent dyes is an active area of research, as the pyrazole scaffold can be readily functionalized to tune the electronic and photophysical properties of the resulting molecules. researchgate.net
The fluorescent properties of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.netdntb.gov.ua The introduction of aromatic or heteroaromatic groups, as well as donor-acceptor systems, can lead to compounds with interesting photophysical properties, including strong fluorescence. researchgate.net For example, pyrazole oxadiazole derivatives have been synthesized and shown to exhibit good fluorescence with emission wavelengths in the blue region (410-450 nm) and quantum yields up to 0.69. researchgate.net Similarly, pyrene-substituted pyrazoles have been explored for their emission properties. mdpi.com The ethynyl group in 5-ethynyl-1-(propan-2-yl)-1H-pyrazole could serve as a versatile handle for further functionalization, allowing for the introduction of various chromophoric units to modulate its optical properties. Azo dyes containing the pyrazole moiety have also been studied for their chromophoric properties. nih.gov
| Compound Class | Synthetic Method | Fluorescent Properties | Reference |
| Pyrazole Oxadiazole Derivatives | Condensation and cyclization reactions | Emission maxima (λem) between 410-450 nm, Quantum yields up to 0.69 | researchgate.net |
| Pyrazole-linked Norcantharidin Derivatives | Cycloaddition reactions | Not specified | nih.gov |
| 5-(1-Pyrenyl)-1,2-Azoles | Cyclocondensation of a β-enaminone intermediate | Isoxazole (B147169) derivative showed good emission (ΦF ≥ 74%) | mdpi.com |
| Pyrazole Azo Dyes | Coupling reactions of diazonium salts | Absorption maxima in the range of 312–359 nm | nih.gov |
Pyrazole Derivatives in Modern Agrochemical Applications
The pyrazole scaffold is a key structural motif in a wide range of modern agrochemicals, including fungicides, insecticides, and herbicides. royal-chem.comnbinno.com The versatility of the pyrazole ring allows for extensive structural modifications, leading to the discovery of new active ingredients with improved efficacy and selectivity. nih.gov
Fungicidal Applications: Many commercial fungicides are based on the pyrazole carboxamide scaffold, which acts as succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org These compounds are effective against a broad spectrum of fungal pathogens. acs.org Research in this area focuses on the design and synthesis of novel pyrazole derivatives with potent fungicidal activity. For instance, novel pyrazole-4-carboxamide derivatives containing an ether group have been synthesized and shown to exhibit excellent in vitro antifungal activity against Rhizoctonia solani. acs.org Some of these compounds displayed outstanding activity, with EC50 values significantly lower than commercial fungicides like boscalid (B143098) and fluxapyroxad. acs.org Other studies have reported on pyrazole derivatives containing a 5-phenyl-2-furan moiety with significant fungicidal activity against various fungi, particularly Phytophthora infestans. bohrium.com Fluorinated pyrazole aldehydes have also been investigated for their antifungal properties against phytopathogenic fungi. mdpi.com
Insecticidal Applications: Pyrazole derivatives are also prominent in the field of insecticides. nih.govbohrium.comacs.org For example, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed and shown to exhibit excellent insecticidal activities against lepidopteran pests such as Plutella xylostella. mdpi.com Pyrazole amide derivatives containing hydrazone substructures have also been synthesized and demonstrated good and broad-spectrum insecticidal activities against various insect species. nih.gov
Herbicidal Applications: In the area of herbicides, pyrazole derivatives have been designed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. rsc.orgacs.org A series of 1-acyl-3-phenyl-pyrazol benzophenones were synthesized and found to exhibit good herbicidal activity against barnyard grass. rsc.org Other pyrazole derivatives have also been investigated and shown to possess moderate to excellent herbicidal activity against various weeds. tandfonline.combenthamdirect.comtandfonline.com
| Agrochemical Class | Target/Mode of Action | Example of Active Derivative Class | Pest/Pathogen Controlled | Reference |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Pyrazole-4-carboxamides | Rhizoctonia solani, Sclerotinia sclerotiorum | acs.org |
| Fungicides | Not specified | Pyrazoles with 5-phenyl-2-furan | Phytophthora infestans | bohrium.com |
| Insecticides | Not specified | N-pyridylpyrazole thiazoles | Plutella xylostella, Spodoptera exigua | mdpi.com |
| Insecticides | Not specified | Pyrazole amides with hydrazone | Plutella xylostella, Helicoverpa armigera | nih.gov |
| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | 1-acyl-3-phenyl-pyrazol benzophenones | Barnyard grass (Echinochloa crusgalli) | rsc.orgacs.org |
Engineering Hydrogen-Bonded Supramolecular Motifs in Pyrazole Frameworks
Hydrogen bonding plays a crucial role in the supramolecular assembly of pyrazole derivatives, influencing their crystal packing and material properties. researchgate.netsemanticscholar.org 1H-Pyrazoles, which possess both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), can form various supramolecular motifs such as dimers, trimers, tetramers, and catemers (chains). researchgate.netnih.gov
In the case of this compound, the nitrogen at the 1-position is substituted with an isopropyl group, meaning it lacks the N-H donor functionality. Therefore, it cannot participate in the classic hydrogen-bonded motifs observed for 1H-pyrazoles. nih.gov However, the sp2-hybridized nitrogen atom at the 2-position can still act as a hydrogen bond acceptor.
Furthermore, the ethynyl group (C≡C-H) at the 5-position can potentially act as a weak hydrogen bond donor, forming C-H···N or C-H···π interactions. The π-system of the pyrazole ring and the ethynyl group can also act as hydrogen bond acceptors. While these interactions are generally weaker than conventional N-H···N hydrogen bonds, they can still play a significant role in directing the supramolecular assembly of the molecules in the solid state. The formation of intramolecular hydrogen bonds is also a possibility in more complex pyrazole derivatives, which can influence molecular conformation. nih.govnih.gov
Pyrazole-Containing Polycyclic Heteroaromatic Compounds in Organic Electronics
Pyrazole-containing compounds are being explored for their potential applications in organic electronics, owing to their electronic properties and stability. royal-chem.com The pyrazole ring can be incorporated into larger polycyclic heteroaromatic systems to create novel organic semiconductors and functional chromophores.
While specific research on this compound in organic electronics is not available, the general class of pyrazole derivatives has been investigated for such applications. The ethynyl group is a particularly useful functionality in this context, as it can be used in cross-coupling reactions to extend the π-conjugated system of the molecule. This is a common strategy for designing organic materials with tailored electronic and optical properties for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The development of new organic semiconductors often involves the synthesis of molecules with extended π-systems to facilitate charge transport. The pyrazole moiety can be a building block in such systems. For example, pyrazole derivatives can be used in the development of conductive polymers and photovoltaic materials. royal-chem.com
Aggregation-Induced Emission (AIE) Characteristics of Pyrazole Derivatives
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensing, imaging, and optoelectronics. While there is no specific information on the AIE characteristics of this compound, the broader class of pyrazole derivatives has been shown to exhibit interesting emission properties in the aggregated state.
For instance, non-coplanar aromatic tetra-1H-pyrazoles have been shown to display crystallization-induced emission (CIE), a phenomenon closely related to AIE. semanticscholar.org The formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions in the solid state can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways, thus leading to enhanced emission. semanticscholar.org The photophysics of pyrene-substituted pyrazoles have also been studied in the aggregated state, showing noticeable changes in their emission properties. mdpi.com
Exploration of Pyrazoles in Magnetic Materials and Purely Organic Spin-1/2 Systems
While this compound itself is not a magnetic material, it could potentially be used as a ligand in the synthesis of magnetic coordination polymers or single-molecule magnets (SMMs). The ethynyl group could be further functionalized to create multidentate ligands capable of bridging multiple metal centers.
In the realm of purely organic magnetic materials, pyrazole derivatives have been used as part of the bridging units in purely organic spin-1/2 systems. rsc.orgscispace.com In these systems, stable organic radical groups are linked by a π-conjugated bridge, and the nature of the bridge dictates the magnetic coupling between the radical centers. Pyrazole-containing bridges have been investigated in nitronyl nitroxide biradical systems. rsc.orgscispace.com The pyrazole ring can influence the spin polarization and the extent of electronic communication between the spin-carrying units. rsc.org Derivatives of 2,6-bis(pyrazol-1-yl)pyridine have been used to create mono- and biradicals with nitronyl-nitroxide or oxoverdazyl functionalities, where the pyrazole-containing unit acts as a conjugated "coupling unit". mdpi.com
Future Research Directions and Unexplored Avenues for 5 Ethynyl 1 Propan 2 Yl 1h Pyrazole
Development of Green and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of sustainable synthetic routes for 5-ethynyl-1-(propan-2-yl)-1H-pyrazole. This involves exploring alternatives to conventional cyclocondensation reactions, which often require harsh conditions. researchgate.net
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov
Solvent-Free Reactions: Conducting syntheses without solvents, or using greener alternatives like water or ionic liquids, minimizes hazardous waste. researchgate.netnih.gov
Novel Catalysis: The use of heterogeneous or reusable catalysts can simplify product purification and reduce the environmental impact of the synthesis process. researchgate.netnih.gov Recent advancements have seen the use of novel nano catalysts that demonstrate high activity and selectivity in producing pyrazole derivatives under mild conditions. nih.gov
Adopting these greener methodologies would not only make the production of this compound more efficient and economical but also more environmentally responsible. researchgate.netias.ac.in
Advanced Functionalization Strategies for Enhanced Specificity and Tunability
The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its chemical and biological properties. nih.gov For this compound, the ethynyl (B1212043) group serves as a highly valuable reactive handle for post-synthesis modifications.
Future functionalization strategies should focus on:
Cross-Coupling Reactions: The ethynyl group is an ideal substrate for reactions like Sonogashira cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. nih.gov This can be used to modulate the electronic properties and steric profile of the molecule.
Click Chemistry: The terminal alkyne functionality is perfect for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions. This provides a highly efficient and orthogonal method for conjugating the pyrazole core to biomolecules, polymers, or fluorescent tags.
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can rapidly generate a library of diverse derivatives from the parent compound, increasing the efficiency of discovering molecules with desired properties. nih.govmdpi.com
These advanced strategies will be crucial for developing derivatives with enhanced target specificity, improved pharmacokinetic profiles, and novel functionalities.
Deeper Elucidation of Biological Mechanisms through Integrated Multi-Omics Approaches
While pyrazole derivatives are known for a wide range of biological activities, the precise mechanisms of action are often not fully understood. rsc.org For this compound and its future derivatives, a deeper understanding of their biological interactions is essential for rational drug design.
An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. nih.govmdpi.com This can help:
Identify Molecular Targets: By observing changes across different "omic" layers, researchers can pinpoint the specific proteins or pathways that the compound interacts with.
Uncover Off-Target Effects: A systems-level view can reveal unintended interactions, which is critical for predicting potential side effects.
Discover Biomarkers: Multi-omics data can help identify biomarkers that predict a patient's response to a potential drug, paving the way for personalized medicine. mdpi.com
Applying these techniques can move research beyond simple phenotypic screening to a more sophisticated, mechanism-driven approach to drug discovery. mdpi.com
Computational Design and Predictive Modeling for Novel Pyrazole Derivatives with Targeted Properties
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective and efficient way to design and screen novel compounds. eurasianjournals.com These methods can be powerfully applied to the this compound scaffold to guide the synthesis of new derivatives with tailored properties.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity, helping to predict the potency of new designs. nih.gov
Molecular Docking and Dynamics: These simulations can predict the binding modes and affinities of derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.govrsc.org This provides insight into the key interactions that drive biological activity.
Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, allowing researchers to prioritize compounds with favorable drug-like profiles early in the discovery process. mdpi.com
Leveraging these predictive models can significantly accelerate the design-synthesize-test cycle, leading to the faster identification of promising lead compounds. eurasianjournals.com
Exploration of Emerging Applications in Bioimaging and Advanced Materials
The unique structural and electronic properties of the pyrazole ring make it an attractive scaffold for applications beyond traditional pharmacology. mdpi.com The presence of the ethynyl group in this compound further expands its potential in materials science and bioimaging.
Promising areas for future exploration are:
Fluorescent Probes: Pyrazole derivatives can serve as the core of fluorescent probes for bioimaging. rsc.orgnih.gov The photophysical properties can be tuned by functionalizing the pyrazole ring, and the ethynyl group can be used to attach the probe to specific cellular targets. Recent research highlights the potential of pyrazole derivatives as suitable compounds for biosensing and cation detection in vivo due to their good membrane permeability and biocompatibility. nih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can coordinate with metal ions to form complex structures. N-unsubstituted pyrazoles are particularly versatile ligands in materials chemistry. mdpi.com The ethynyl group offers a site for polymerization or for linking pyrazole units into larger, functional materials with applications in catalysis or gas storage.
Advanced Polymers: The alkyne functionality can participate in polymerization reactions to create novel polymers with unique thermal, electronic, or optical properties.
Exploring these emerging applications could lead to the development of innovative technologies based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-ethynyl-1-(propan-2-yl)-1H-pyrazole, and how does regioselectivity influence product purity?
- Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-ketoesters or enaminones. For example, regioselective synthesis of substituted pyrazoles can be achieved using N-tosylhydrazones under transition-metal-free conditions, as demonstrated in the preparation of 5-ethynyl derivatives . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios to minimize byproducts. Regioselectivity is influenced by electronic and steric effects of substituents, which can be analyzed via -NMR and -NMR to confirm structural assignments .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR resolves signals for the ethynyl proton (~2.5–3.5 ppm) and isopropyl group (split into a septet at ~1.2–1.5 ppm for CH and doublet for CH). -NMR identifies sp-hybridized carbons (~70–80 ppm for ethynyl carbons) .
- IR Spectroscopy : A sharp peak at ~2100–2150 cm confirms the C≡C stretch of the ethynyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do electronic effects of the ethynyl and isopropyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as a directing group, enabling regioselective functionalization via Sonogashira or Huisgen cycloaddition reactions. Computational studies (e.g., DFT) predict electron density distribution, showing enhanced reactivity at the C-4 position due to resonance stabilization from the ethynyl substituent . Experimental validation involves monitoring reaction kinetics under varying catalysts (e.g., Pd/Cu) and solvents (e.g., THF vs. DMF) .
Q. What strategies mitigate contradictions in biological activity data for pyrazole derivatives, such as inconsistent IC values across assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting compound solubility) or cellular uptake variability. Standardization includes:
- Using dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity.
- Validating activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .
- Performing structure-activity relationship (SAR) studies to isolate contributions from the ethynyl and isopropyl groups .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., ATP-binding pockets in kinases). The ethynyl group’s linear geometry may sterically hinder binding unless accommodated by hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, with free energy calculations (MM-PBSA) to quantify binding .
Methodological Challenges & Solutions
Q. Why do some synthetic routes yield mixtures of regioisomers, and how can chromatography or crystallization resolve this?
- Answer : Competing pathways (e.g., 1,3- vs. 1,5-cyclization) result in isomer mixtures. Solutions include:
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) with TLC monitoring.
- Crystallization : Ethyl acetate/n-hexane recrystallization exploits differential solubility of isomers .
Q. What are the limitations of using this compound in photophysical studies, and how can they be addressed?
- Answer : The ethynyl group’s conjugation may quench fluorescence. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
